Fluorescein-dUTP

Description

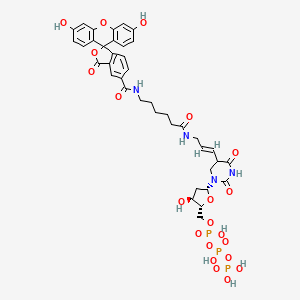

Structure

2D Structure

Properties

Molecular Formula |

C39H43N4O21P3 |

|---|---|

Molecular Weight |

996.7 g/mol |

IUPAC Name |

[[(2R,3S,5R)-5-[5-[(E)-3-[6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]hexanoylamino]prop-1-enyl]-2,4-dioxo-1,3-diazinan-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C39H43N4O21P3/c44-23-8-11-27-30(16-23)60-31-17-24(45)9-12-28(31)39(27)26-10-7-21(15-25(26)37(50)62-39)35(48)41-13-3-1-2-6-33(47)40-14-4-5-22-19-43(38(51)42-36(22)49)34-18-29(46)32(61-34)20-59-66(55,56)64-67(57,58)63-65(52,53)54/h4-5,7-12,15-17,22,29,32,34,44-46H,1-3,6,13-14,18-20H2,(H,40,47)(H,41,48)(H,55,56)(H,57,58)(H,42,49,51)(H2,52,53,54)/b5-4+/t22?,29-,32+,34+/m0/s1 |

InChI Key |

QTGRZULTMFHDJZ-WTDIWCDNSA-N |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2CC(C(=O)NC2=O)/C=C/CNC(=O)CCCCCNC(=O)C3=CC4=C(C=C3)C5(C6=C(C=C(C=C6)O)OC7=C5C=CC(=C7)O)OC4=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |

Canonical SMILES |

C1C(C(OC1N2CC(C(=O)NC2=O)C=CCNC(=O)CCCCCNC(=O)C3=CC4=C(C=C3)C5(C6=C(C=C(C=C6)O)OC7=C5C=CC(=C7)O)OC4=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |

Origin of Product |

United States |

Preparation Methods

Chemical Synthesis and Structural Modifications

Core Synthesis Strategy

Fluorescein-dUTP is typically synthesized via conjugation of fluorescein to dUTP through a spacer arm. The C-5 position of the uracil base is modified to accommodate the fluorophore without disrupting Watson-Crick base pairing. For example, Fluorescein-12-dUTP (Fig. 1) features a 12-atom spacer linking fluorescein to dUTP, optimizing steric freedom and fluorescence intensity.

Key Reaction Steps:

- Alkylation of dUTP : Propargyl bromide or similar agents introduce an alkyne group at the C-5 position.

- Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) : A fluorescein-azide derivative is conjugated to the alkyne-modified dUTP, forming a stable triazole linkage.

- Purification : High-performance liquid chromatography (HPLC) isolates the product, with yields ranging from 20% to 65% depending on the nucleotide base.

Structural Variants:

| Spacer Length (Atoms) | Fluorescein Variant | Quantum Yield (Φ) | Brightness (ε × Φ) |

|---|---|---|---|

| 12 | Fluorescein-12 | 0.86–0.92 | 6.1–6.8 × 10⁴ |

| 7 | Fluorescein-7 | 0.78–0.85 | 5.2–5.9 × 10⁴ |

Data derived from enzymatic incorporation assays and spectrophotometric analysis.

Enzymatic Incorporation into DNA

Polymerase Compatibility

This compound serves as a substrate for DNA polymerases, including Klenow fragment , Taq polymerase , and reverse transcriptase . Incorporation efficiency depends on:

- Spacer length : Longer spacers (e.g., 12 atoms) reduce steric hindrance, enhancing incorporation rates by 30–40% compared to shorter variants.

- dNTP Ratios : Optimal labeling requires a 1:20 ratio of this compound to natural dTTP in PCR or nick translation.

Example Protocol (Random Primed Labeling):

- Reaction Mix :

- Incubation : 37°C for 60 minutes.

- Termination : EDTA (0.2 M, pH 8.0).

- Purification : Ethanol precipitation or spin column.

Labeling efficiency reaches 5–8 fluorescein moieties per 100 bases.

Post-Synthetic Labeling via Aminoallyl-dUTP

Analytical Characterization

Applications in Molecular Biology

Fluorescence In Situ Hybridization (FISH)

This compound-labeled probes enable direct detection of genomic loci with ≤10% background noise in metaphase spreads.

Comparative Analysis of Labeling Methods

| Method | Incorporation Efficiency | Signal Intensity | Cost (USD/µmol) |

|---|---|---|---|

| Direct this compound | 85–90% | +++ | 320–400 |

| AA-dUTP + NHS-Fluor | 90–95% | ++++ | 280–350 |

| Bodipy-dUTP | 70–80% | +++++ | 500–600 |

Chemical Reactions Analysis

Types of Reactions

Fluorescein-12-dUTP primarily undergoes substitution reactions where it replaces the natural nucleotide, deoxythymidine triphosphate (dTTP), in DNA synthesis reactions. This substitution allows for the incorporation of the fluorescent label into the DNA strand .

Common Reagents and Conditions

The common reagents used in reactions involving Fluorescein-12-dUTP include DNA polymerases such as Taq DNA polymerase, Klenow fragment, and reverse transcriptases. The reactions are typically carried out in buffered solutions with optimal pH and temperature conditions to ensure efficient incorporation of the labeled nucleotide .

Major Products Formed

The major products formed from reactions involving Fluorescein-12-dUTP are fluorescently labeled DNA strands. These labeled strands can be used in various downstream applications such as fluorescence in situ hybridization (FISH), microarray analysis, and real-time PCR .

Scientific Research Applications

Fluorescein-12-dUTP is a nucleotide analog that incorporates a fluorescein molecule, a fluorescent dye, attached to deoxyuridine triphosphate (dUTP). This compound is utilized in various molecular biology applications, such as creating fluorescent DNA probes for in situ hybridization, microarray analysis, and blotting techniques .

Scientific Research Applications

DNA Probe Synthesis

Fluorescein-12-dUTP can be used to synthesize fluorescent DNA probes . These probes are valuable in identifying specific DNA sequences in various applications, including:

- In situ hybridization : Locating specific DNA sequences within cells or tissues .

- Microarray analysis : Examining gene expression patterns .

- Nucleic acid blotting : Detecting specific DNA or RNA sequences .

Reverse Transcription

Fluorescein-dUTP can be incorporated during reverse transcription (RT) for site-specific monitoring of RNA N6-methyladenosine (m6A) . The method, termed SMART (site-specific monitoring of m6A via reverse transcription), combines m6A antibody crosslinking with this compound incorporation during primer extension .

Terminal Deoxynucleotidyl Transferase (TdT) Labeling

Terminal deoxynucleotidyl transferase (TdT) can mediate the addition of this compound to DNA . This method is useful for:

PCR Labeling

this compound can be directly incorporated into DNA via PCR . Covalent labeling of DNA with fluorescent nucleotides allows the investigation of molecular processes such as the transformation of Bacillus subtilis .

Case Studies

Monitoring RNA N6-methyladenosine (m6A)

The SMART technique utilizes this compound to identify the m6A status at specific sites of RNA . The incorporation of this compound is impeded by the antibody-m6A conjugation after crosslinking, resulting in low fluorescence intensity, which indicates a high methylated fraction of specific adenosine on RNAs .

Transformation of Bacillus subtilis

this compound labeled DNA was used to study the transformation process of Bacillus subtilis . The transformation efficiency was affected by the incorporation of labeled nucleotides, with a decrease in efficiency as the amount of labeled DNA increased .

Methods of Synthesis

Mechanism of Action

Fluorescein-12-dUTP exerts its effects by being incorporated into DNA during synthesis. The fluorescein moiety attached to the nucleotide emits fluorescence when excited by light of a specific wavelength. This fluorescence can be detected and measured, allowing researchers to track the presence and quantity of labeled DNA. The molecular targets of Fluorescein-12-dUTP are the DNA strands being synthesized, and the pathways involved include the enzymatic processes of DNA polymerization .

Comparison with Similar Compounds

Key Structural Differences :

- This compound and cyanine dye analogs (Cy3/Cy5-dUTP) enable direct fluorescence detection, whereas BrdUTP relies on antibody-mediated signal amplification .

- The linker length and dye chemistry influence enzymatic incorporation efficiency. For example, this compound’s 12-atom spacer minimizes steric hindrance for polymerases like Taq and phi29 .

Application-Specific Performance

TUNEL Assays

- This compound: Direct labeling reduces background noise and simplifies workflow compared to BrdUTP/anti-BrdUTP kits . A study demonstrated that BrdUTP-based methods underestimate sperm DNA fragmentation by 30–40% compared to this compound .

Multiplex Imaging

Enzymatic Compatibility

- This compound is compatible with Taq polymerase, Klenow fragment, and terminal transferases .

- Cyanine dye-dUTPs exhibit variable incorporation rates. For example, Cy3-dUTP incorporation ranges from 1.4–3%, slightly lower than this compound (1.4–4.6%) .

Sensitivity and Stability

Table 1: Comparative Analysis of dUTP Analogs

Q & A

Q. How is Fluorescein-dUTP utilized in TUNEL assays for apoptosis detection?

this compound is a critical component in TUNEL (TdT-mediated dUTP Nick-End Labeling) assays to detect DNA strand breaks during apoptosis. Terminal deoxynucleotidyl transferase (TdT) catalyzes the incorporation of this compound at 3'-OH ends of fragmented DNA, enabling visualization via fluorescence microscopy or flow cytometry . Key steps include:

- Sample Preparation : Fix cells/tissues to preserve nuclear integrity.

- Labeling : Incubate with a reaction mix containing TdT enzyme and this compound.

- Controls : Include negative (no TdT) and positive (DNase-treated) controls to validate specificity.

- Analysis : Quantify fluorescence intensity to distinguish apoptotic cells (green signal) from non-apoptotic nuclei (DAPI-stained blue) .

Q. What are the key considerations when incorporating this compound into DNA labeling protocols?

this compound is used in enzymatic labeling methods like nick translation, PCR, and random priming for applications such as FISH or microarray probes. Methodological considerations include:

- Enzyme Compatibility : Ensure compatibility with DNA polymerases (e.g., Taq, Klenow fragment) and reverse transcriptases .

- Optimal Ratios : Balance this compound with unlabeled dTTP (e.g., 30–50% this compound for PCR) to maintain polymerase activity and labeling efficiency .

- Photostability : Protect reactions from light to prevent fluorophore degradation.

Advanced Research Questions

Q. How can researchers optimize this compound:dTTP ratios for high-efficiency DNA labeling in PCR?

Suboptimal ratios reduce polymerase activity or labeling density. A systematic approach involves:

- Titration Experiments : Test this compound:dTTP ratios (e.g., 10–70%) in pilot PCR reactions.

- Yield Analysis : Measure product concentration (spectrophotometry) and fluorescence intensity (gel electrophoresis or fluorometry).

- Application-Specific Adjustments : For FISH probes, prioritize high labeling density (≥40% this compound), while PCR applications may require lower ratios to avoid inhibiting amplification .

| Application | Recommended this compound:dTTP Ratio | Key Outcome |

|---|---|---|

| FISH Probe Synthesis | 40–50% | High probe brightness |

| PCR Amplification | 30–40% | Balanced yield and label |

Q. How to design experiments assessing DNA damage under electromagnetic fields using this compound?

this compound can detect DNA damage (e.g., strand breaks) induced by electromagnetic fields (EMF). Experimental design should include:

- Treatment Groups : Expose cells to EMF at varying intensities/durations, alongside untreated and positive controls (e.g., H₂O₂-treated cells) .

- Labeling Protocol : Use TUNEL or nick translation with this compound to label damage sites.

- Imaging and Quantification : Capture fluorescence microscopy images and quantify green signal density per nucleus (software: ImageJ or CellProfiler).

| Group | Treatment | Expected Fluorescence |

|---|---|---|

| Positive Control | H₂O₂ (DNA damage inducer) | High green signal |

| EMF-Treated | Pulsed EMF (e.g., 3 Tesla) | Signal proportional to damage |

| Untreated Control | No treatment | Minimal/no signal |

Q. How to resolve contradictory results in TUNEL assays (e.g., false positives/negatives)?

Contradictions may arise from technical artifacts or biological variability. Troubleshooting steps include:

- Fixation Quality : Over-fixation (e.g., prolonged formalin exposure) masks DNA breaks; optimize fixation time .

- Enzyme Activity : Validate TdT functionality using positive controls. Inactive TdT causes false negatives .

- Background Signal : Pre-treat samples with DNase-free reagents and include secondary antibody controls (if using indirect detection) .

Q. Can this compound be integrated with comparative genomic hybridization (CGH) for dual apoptosis and copy-number analysis?

Yes. This compound-labeled test DNA (e.g., tumor cells) and rhodamine-dUTP-labeled reference DNA can be co-hybridized to metaphase spreads. This allows simultaneous detection of:

- Apoptosis : Via TUNEL assay in specific cell populations.

- Genomic Imbalances : CGH fluorescence ratios (green:red) identify copy-number variations .

- Key Step : Ensure nick translation protocols maintain DNA integrity for both applications.

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.